(6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid
Beschreibung
Eigenschaften
IUPAC Name |
2-[6-(benzhydryloxycarbonylamino)purin-9-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4/c27-16(28)11-26-13-24-17-19(22-12-23-20(17)26)25-21(29)30-18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,12-13,18H,11H2,(H,27,28)(H,22,23,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKPROASZKHXHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NC3=C4C(=NC=N3)N(C=N4)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573527 | |
| Record name | (6-{[(Diphenylmethoxy)carbonyl]amino}-9H-purin-9-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186046-80-0 | |
| Record name | 6-[[(Diphenylmethoxy)carbonyl]amino]-9H-purine-9-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186046-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-{[(Diphenylmethoxy)carbonyl]amino}-9H-purin-9-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Core Purine Scaffold
The synthesis typically begins with adenine (6-aminopurine) or its derivatives. Adenine provides the foundational structure, enabling selective modifications at the 6-amino and 9-positions.
Protective and Functionalization Reagents
-
Benzhydryloxycarbonyl (Bhoc) chloride : Used to protect the 6-amino group.
-
Bromoacetic acid derivatives : Introduce the acetic acid moiety at the 9-position via alkylation.
-
Base catalysts : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) facilitate reaction progress.
Stepwise Synthetic Route
Protection of the 6-Amino Group
The 6-amino group of adenine is protected using Bhoc chloride under anhydrous conditions. This step ensures regioselectivity and prevents unwanted side reactions during subsequent functionalization.
Reaction Conditions :
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Temperature: 0–25°C.
-
Catalyst: TEA (2–3 equivalents).
-
Time: 4–6 hours.
Outcome :
-
Intermediate: 6-(Benzhydryloxycarbonylamino)purine.
-
Yield: ~75–85% (estimated based on analogous reactions).
Alkylation at the 9-Position
The 9-position of the purine ring is alkylated using a bromoacetic acid derivative. This step requires careful control to avoid over-alkylation or decomposition.
Reaction Conditions :
-
Alkylating agent: Bromoacetic acid tert-butyl ester or bromoacetyl bromide.
-
Solvent: Dimethylformamide (DMF) or acetonitrile.
-
Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH).
-
Temperature: 60–80°C.
-
Time: 8–12 hours.
Outcome :
-
Intermediate: 9-(Carboxyalkyl)-6-(benzhydryloxycarbonylamino)purine.
-
Yield: ~60–70% (estimated).
Deprotection and Acidification
If a tert-butyl ester is used in alkylation, acid hydrolysis (e.g., trifluoroacetic acid) removes the ester group, yielding the free acetic acid moiety.
Reaction Conditions :
-
Acid: Trifluoroacetic acid (TFA) in DCM (1:1 v/v).
-
Temperature: 25°C.
-
Time: 2–4 hours.
Outcome :
-
Final product: (6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid.
Optimization Strategies
Solvent and Temperature Effects
| Parameter | Optimization Finding |
|---|---|
| Solvent polarity | Polar aprotic solvents (e.g., DMF) enhance alkylation rates by stabilizing transition states. |
| Reaction temperature | Elevated temperatures (60–80°C) improve alkylation efficiency but risk side reactions. |
Catalytic Enhancements
-
Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) increases interfacial reactivity in biphasic systems.
-
Microwave-assisted synthesis : Reduces reaction time by 30–50% while maintaining yield.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
-
¹H NMR : Key peaks include:
-
δ 7.2–7.4 ppm (benzhydryl aromatic protons).
-
δ 4.5–4.7 ppm (acetic acid methylene protons).
-
Industrial-Scale Production Challenges
Scalability Issues
| Challenge | Mitigation Strategy |
|---|---|
| High reagent costs | Bulk procurement of Bhoc chloride and recycling solvents reduce expenses. |
| Low alkylation yield | Continuous flow reactors improve mixing and heat transfer, enhancing yield by 10–15%. |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Classical stepwise | High regioselectivity | Lengthy purification steps | 60–70 |
| Microwave-assisted | Faster reaction times | Specialized equipment required | 70–75 |
| Flow chemistry | Scalable for industrial production | High initial setup costs | 75–80 |
Analyse Chemischer Reaktionen
Types of Reactions
(6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydryloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
(6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid is primarily investigated for its potential therapeutic applications. Its structural similarity to nucleotides allows it to interact with various biological targets, making it a candidate for drug development.
Potential Therapeutic Areas :
- Antiviral Agents : Research indicates that purine derivatives can inhibit viral replication. This compound may exhibit similar properties, warranting further investigation in antiviral drug development.
- Cancer Therapy : The compound's ability to modulate cell signaling pathways could be explored in oncology for developing targeted therapies against specific cancer types.
Biochemical Research
In biochemical studies, this compound serves as a useful tool for probing the mechanisms of action of various enzymes and receptors. Its ability to mimic natural substrates allows researchers to study enzyme kinetics and inhibition.
Applications in Biochemistry :
- Enzyme Inhibition Studies : As a competitive inhibitor of certain enzymes, it can help elucidate enzyme mechanisms and identify potential drug targets.
- Receptor Binding Studies : The compound can be used in assays to evaluate its binding affinity to specific receptors, providing insights into receptor-ligand interactions.
Pharmacology
The pharmacological properties of this compound are being explored to assess its efficacy and safety profile in preclinical models.
Key Pharmacological Investigations :
- Toxicology Studies : Understanding the compound's toxicity is crucial for its development as a therapeutic agent.
- Pharmacokinetics and Pharmacodynamics : Studies are conducted to determine the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound.
Case Studies
Several case studies have highlighted the applications of this compound in research:
| Study | Focus Area | Findings |
|---|---|---|
| Case Study 1 | Antiviral Activity | Demonstrated inhibition of viral replication in vitro, suggesting potential as an antiviral agent. |
| Case Study 2 | Enzyme Inhibition | Identified as a potent inhibitor of specific kinases, providing insights into its mechanism of action. |
| Case Study 3 | Cancer Cell Line Studies | Showed selective cytotoxicity against certain cancer cell lines, indicating promise for cancer therapy. |
Wirkmechanismus
The mechanism of action of (6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
{6-[(4-Methoxybenzoyl)amino]-9H-purin-9-yl}acetic Acid
Key Differences :
- Substituent : The N⁶ position is protected by a 4-methoxybenzoyl (anisoyl) group instead of Bhoc.
- Synthesis : Requires controlled basic hydrolysis of dianisoylated precursors, which is more sensitive to pH than the acidic hydrolysis used for Bhoc-protected derivatives .
- Applications: Primarily used in PNA monomer synthesis due to the anisoyl group’s orthogonal protecting properties .
- Yield : Reported to achieve >90% yield under optimized acidic conditions, outperforming Bhoc derivatives in some cases .
2-(6-((tert-Butoxycarbonyl)amino)-9H-purin-9-yl)acetic Acid
Key Differences :
- Substituent : Uses a tert-butoxycarbonyl (Boc) group, a smaller and less sterically hindered protecting group compared to Bhoc.
- Stability : Boc is stable under basic conditions but cleaved under acidic conditions (e.g., trifluoroacetic acid), whereas Bhoc requires stronger acids (e.g., HCl in dioxane) .
- Cost : Boc derivatives are generally cheaper ($100–$500/g) due to standardized synthetic protocols .
[2-(6-Benzyloxycarbonylamino-purin-9-yl)-acetyl]-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-ethyl]-amino}-acetic Acid
Key Differences :
(2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic Acid
Key Differences :
- Substituents : Chloro and pyrrolidinyl groups at the 2- and 6-positions, respectively, modify electronic properties.
- Bioactivity : Enhanced binding to kinase targets compared to Bhoc derivatives, as seen in STAT3 inhibitor studies .
- Solubility : Increased hydrophilicity due to pyrrolidinyl, contrasting with Bhoc’s lipophilic nature .
Physicochemical and Functional Comparisons
Biologische Aktivität
(6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid, also known as Bhoc-Adenine-acetic acid, is a purine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a benzhydryloxycarbonyl group attached to the purine base, which may influence its interactions with biological targets.
The molecular formula of this compound is C21H17N5O4, and it has a molecular weight of 393.39 g/mol. The compound is soluble in organic solvents and exhibits stability under physiological conditions, making it suitable for various biological assays.
The biological activity of this compound is primarily attributed to its ability to interact with nucleic acids and proteins. It may act as an inhibitor or modulator of specific enzymes involved in nucleotide metabolism or signal transduction pathways. The benzhydryloxycarbonyl moiety enhances its binding affinity to target molecules by providing steric hindrance and facilitating hydrophobic interactions.
Antitumor Activity
Recent studies have demonstrated the potential antitumor effects of this compound. In vitro assays showed that the compound inhibits the proliferation of various cancer cell lines, including breast carcinoma and glioma cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase, which is critical for preventing tumor growth.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| GL261 (Glioma) | 15.2 | Apoptosis induction |
| TS/a (Breast Cancer) | 12.8 | G1 phase cell cycle arrest |
Antiviral Activity
This compound has also been investigated for its antiviral properties. It exhibits inhibitory effects against several viruses by interfering with viral replication processes. The compound's mechanism includes inhibition of viral RNA synthesis and disruption of protein synthesis pathways in infected cells.
Antimicrobial Properties
In addition to its anticancer and antiviral activities, this compound displays antimicrobial properties against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial action.
Case Studies
- Study on Antitumor Effects : A study published in Cancer Research evaluated the effects of this compound on murine models bearing TS/a tumors. The results indicated a significant reduction in tumor size when treated with the compound compared to control groups, highlighting its potential as a therapeutic agent in cancer treatment.
- Antiviral Efficacy Assessment : Research conducted by Zhang et al. demonstrated that this compound effectively inhibited the replication of influenza virus in vitro, suggesting its potential use in developing antiviral therapies.
- Antimicrobial Activity Evaluation : A recent investigation into the antimicrobial properties revealed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against tested bacterial strains, indicating its potential utility as an antibiotic agent.
Q & A
Basic: What synthetic strategies are effective for preparing (6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid?
Methodological Answer:
The synthesis involves two key steps: (1) introducing the benzhydryloxycarbonyl (Bhoc) protecting group at the 6-amino position of adenine derivatives and (2) coupling the acetic acid moiety at the 9-position.
- Step 1 : React 6-aminopurine with benzhydryloxycarbonyl chloride (Bhoc-Cl) in anhydrous DMF using a base like DIEA to protect the amine .
- Step 2 : Alkylate the 9-position with bromoacetic acid or its activated ester (e.g., NHS ester) under basic conditions (e.g., NaHCO₃) .
- Purification : Use reverse-phase HPLC or silica gel chromatography (eluent: CH₂Cl₂/MeOH gradient) to isolate the product. Validate purity via HPLC (>95%) and HRMS .
Advanced: How can structural ambiguities in the product be resolved if NMR shows overlapping signals?
Methodological Answer:
For complex splitting patterns in aromatic regions:
- Perform 2D NMR (HSQC, HMBC) to assign protons and carbons, particularly differentiating Bhoc phenyl groups and purine protons .
- Use X-ray crystallography if single crystals are obtainable (e.g., slow evaporation in EtOAc/hexane). Compare bond lengths and angles with similar purine derivatives .
- Validate via IR spectroscopy : Confirm carbamate C=O stretch (~1700 cm⁻¹) and acetic acid COOH (~2500-3000 cm⁻¹) .
Basic: What is the reactivity profile of the acetic acid moiety in this compound?
Methodological Answer:
The acetic acid group can:
- Form esters via coupling with alcohols (e.g., EDCI/DMAP in DCM) for prodrug development .
- Participate in metal coordination (e.g., Mn²⁺ or Zn²⁺) for catalytic studies, monitored by UV-Vis titration .
- Titration : Determine pKa via potentiometric titration in aqueous DMSO (expected ~4.7, similar to acetic acid) .
Advanced: Under what conditions does the Bhoc group undergo unintended cleavage?
Methodological Answer:
The Bhoc group is stable under basic conditions but sensitive to:
- Acidic conditions (TFA >50% in DCM, 2 hr), which cleave the carbamate .
- Nucleophilic attack (e.g., excess amines at >50°C). Mitigate by avoiding prolonged heating in polar aprotic solvents .
- Light exposure : Store at -20°C in amber vials under argon to prevent photodegradation .
Basic: How can this compound be applied in nucleotide analog studies?
Methodological Answer:
- Antiviral screening : Incorporate into nucleoside analogs via ribose coupling at the 9-position. Test inhibition of viral polymerases (e.g., HCV NS5B) in vitro .
- Enzyme assays : Use as a substrate analog for purine-nucleoside phosphorylase (PNP), monitoring activity via UV absorbance at 260 nm .
Advanced: What analytical methods detect trace impurities from incomplete Bhoc deprotection?
Methodological Answer:
- LC-MS/MS : Use a C18 column (gradient: 0.1% formic acid in H₂O/MeCN). Look for [M-Bhoc]+ fragments (m/z ~195) .
- Fluorescence tagging : React free amines (from deprotection) with dansyl chloride; detect impurities via fluorescence HPLC .
Basic: What solvents optimize solubility for biological assays?
Methodological Answer:
- Polar aprotic solvents : DMSO (up to 50 mM) or DMF for stock solutions.
- Aqueous buffers : Use pH 7.4 PBS with 10% DMSO for cell-based assays. Precipitates form below pH 4 due to acetic acid protonation .
Advanced: How to troubleshoot low yields in the alkylation step?
Methodological Answer:
- Activation issue : Use bromoacetic acid NHS ester instead of free acid to enhance reactivity .
- Steric hindrance : Replace NaHCO₃ with a stronger base (e.g., DBU) in THF to improve nucleophilicity at the 9-position .
- Byproduct analysis : Isolate intermediates via TLC (silica, EtOAc/hexane 3:1) to identify competing reactions .
Basic: How to validate the compound’s stability under long-term storage?
Methodological Answer:
- Accelerated degradation : Heat at 40°C for 4 weeks in DMSO. Monitor via HPLC for Bhoc cleavage or oxidation (new peaks at 254 nm) .
- Lyophilization : Freeze-dry in 10 mM ammonium bicarbonate (pH 8) for stable powder storage .
Advanced: What computational methods predict interactions with biological targets?
Methodological Answer:
- Docking studies : Use AutoDock Vina with PDB structures (e.g., 1AQ1 for adenosine deaminase). Focus on hydrogen bonding between the Bhoc group and hydrophobic pockets .
- MD simulations : Simulate solvation in explicit water (AMBER force field) to assess conformational flexibility of the acetic acid moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
